N-(4-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a methyl group and at position 7 with a 4-methylphenyl group. A sulfanyl bridge links the core to an acetamide moiety, which is further substituted with a 4-ethylphenyl group. The molecular formula is C₂₅H₂₅N₃O₂S₂, with a molecular weight of 487.61 g/mol. Key structural attributes include:
- Thienopyrimidinone core: Provides a rigid heterocyclic scaffold conducive to π-π stacking and hydrogen bonding.
- Sulfanyl-acetamide linker: Enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-16-7-11-18(12-8-16)25-20(28)14-31-24-26-21-19(17-9-5-15(2)6-10-17)13-30-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIIFIBWWVPJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 449.12 g/mol
- Structural Features : It contains a thieno[3,2-d]pyrimidine core, an acetamide group, and a sulfanyl moiety, which contribute to its reactivity and interactions with biological systems .
Preliminary studies suggest that this compound may exhibit inhibitory effects on various enzymes or receptors involved in disease pathways. The thieno[3,2-d]pyrimidine structure is known for its ability to modulate signal transduction pathways, which makes it a candidate for pharmacological investigation .
Antimicrobial Activity
Research has shown that compounds containing thienopyrimidine rings often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of substituted amido or imino side chains is crucial for enhancing antimicrobial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4c | 8 | Strong |
| 4e | 16 | Moderate |
| 5c | 12 | Strong |
| 5e | 20 | Moderate |
Case Studies
- Antibacterial Activity : A study evaluated a series of thienopyrimidine derivatives against various bacterial strains. Compounds similar to this compound were found to possess significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 20 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antimycobacterial Activity : Additional research indicated that derivatives with similar structures showed promising results against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .
Toxicity Assessment
Toxicity studies conducted on related thienopyrimidine compounds revealed that many exhibit low toxicity profiles at concentrations up to 200 µmol/L. Hemolytic assays indicated that the most potent compounds did not induce significant hemolysis at these levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(4-Trifluoromethoxyphenyl) Analogs
A closely related compound, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 686771-47-1), replaces the ethyl group with a trifluoromethoxy (-OCF₃) moiety. Key differences:
- Molecular weight : 563.57 g/mol (vs. 487.61 g/mol for the target compound).
- Lipophilicity : Trifluoromethoxy substituents generally improve membrane permeability but may reduce aqueous solubility .
N-(4-Butylphenyl) Derivatives
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040632-67-4) features a longer alkyl chain (butyl vs. ethyl).
- Molecular weight : 463.61 g/mol.
- Impact of alkyl chain length : The butyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for ethyl), favoring passive diffusion across biological membranes but possibly reducing solubility.
- Steric effects : Bulkier substituents may hinder interactions with narrow binding pockets .
Chlorophenyl Derivatives
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () substitutes the ethyl group with chlorine.
Modifications to the Thienopyrimidinone Core
Diaminopyrimidinyl Sulfanyl Analogs
Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () replace the thienopyrimidinone core with a diaminopyrimidine system.
- Hydrogen-bonding capacity: The 4,6-diamino groups enable stronger interactions with biological targets (e.g., kinases) but may reduce metabolic stability.
- Synthetic complexity : Fewer fused rings simplify synthesis but reduce rigidity .
Tetrahydrothieno[3,2-d]pyrimidin Derivatives
In 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (), the thienopyrimidinone is partially saturated.
Solubility and Stability
- Crystal packing : Para-substituted derivatives (e.g., 4-ethylphenyl) exhibit tighter packing due to symmetry, reducing solubility compared to meta-substituted analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
